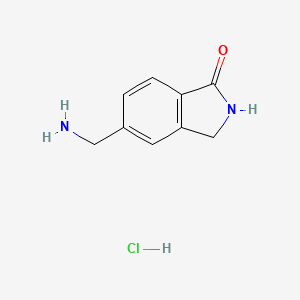

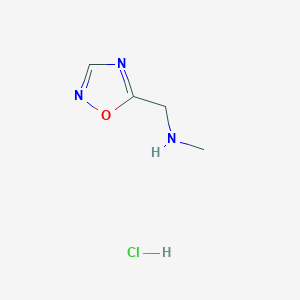

![molecular formula C12H12ClN3 B1444252 [(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺 CAS No. 1514324-00-5](/img/structure/B1444252.png)

[(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺

描述

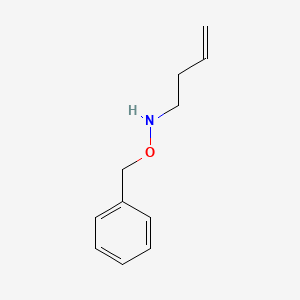

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is a chemical compound with the molecular formula C12H12ClN3 It consists of a 3-chloropyridin-4-yl group and a pyridin-4-yl group, both attached to a central amine group

科学研究应用

非线性光学材料

[(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺: 及其衍生物因其在非线性光学 (NLO) 中的潜在应用而受到关注。这些材料对于光信号处理应用至关重要,包括光触发、光频转换器、光存储器、调制器和偏转器。 该化合物能够在锆4-磺酰苯基膦酸酯的层间空间形成密集的氢键网络,使其成为在宏观层面上增强光学非线性的候选材料 .

药物合成

该化合物是合成各种药物的关键中间体。咪唑衍生物具有类似的吡啶基结构,以其广泛的生物活性而闻名。 其中包括抗菌、抗肿瘤、抗糖尿病和抗炎特性等 。该化合物的结构灵活性允许开发具有提高疗效和减少副作用的新药。

白血病治疗研究

在寻找针对白血病的有效治疗剂的过程中,[(3-氯吡啶-4-基)甲基][(吡啶-4-基)甲基]胺已被鉴定为抑制酪氨酸激酶活性的化合物的结构类似物 。这很重要,因为酪氨酸激酶是治疗各种癌症(包括白血病)的关键靶点。

吲哚衍生物的生物活性

对与我们感兴趣的化合物结构相关的吲哚衍生物的研究表明,其具有多种生物活性。 这些活性涵盖了从抗病毒和抗癌到抗HIV和抗菌作用 。该化合物与吲哚衍生物的结构相似性表明其在这些领域的潜在应用。

抗结核药物

该化合物已被探索用于设计抗结核药物。 其结构特性允许创建可以测试其抑制结核分枝杆菌(导致结核病的细菌)生长的功效的分子 .

分子设计和嵌入

该化合物的分子结构使其可以嵌入层状结构中,例如锆磺酰苯基膦酸酯。 这种特性在分子设计中很有用,在分子设计中,可以以特定方向排列化合物以获得所需的化学或物理特性 .

作用机制

Target of Action

Similar compounds have been found to interact with various biological targets, such as collagen prolyl-4-hydroxylase .

Mode of Action

It’s known that the molecules are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .

Biochemical Pathways

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen biosynthesis .

Result of Action

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase, which could potentially affect collagen biosynthesis .

Action Environment

It’s known that the intercalated molecules were placed between so3h groups of the host layers .

生化分析

Biochemical Properties

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to form hydrogen bonds with amine and amide groups, which can influence its binding affinity and specificity . The interactions between [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine and biomolecules such as collagen prolyl-4-hydroxylase suggest that it may act as an inhibitor, affecting the enzyme’s activity and subsequent biochemical pathways . These interactions are crucial for understanding the compound’s role in modulating biochemical reactions and its potential therapeutic applications.

Cellular Effects

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like collagen prolyl-4-hydroxylase can lead to alterations in collagen synthesis and deposition, impacting cell structure and function . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may affect cell signaling pathways by modulating the activity of key proteins involved in signal transduction, thereby influencing gene expression and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine involves its binding interactions with specific biomolecules. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can interact with enzymes and proteins at their active sites, potentially inhibiting or activating their functions . For example, the inhibition of collagen prolyl-4-hydroxylase by [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can result in decreased hydroxylation of proline residues in collagen, affecting the stability and function of collagen fibers . These molecular interactions are essential for understanding the compound’s effects on biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo degradation, leading to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and biochemical pathways.

Dosage Effects in Animal Models

The effects of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with enzymes like collagen prolyl-4-hydroxylase suggest that it may influence metabolic flux and metabolite levels in biochemical pathways . Additionally, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may undergo biotransformation, resulting in the formation of metabolites that can further modulate its biological activity and effects on cellular processes.

Transport and Distribution

The transport and distribution of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds with amine and amide groups suggests that it can be transported across cell membranes and distributed to specific cellular compartments . Understanding the transport and distribution mechanisms of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is essential for determining its localization and accumulation within cells and tissues, which can impact its biological activity and therapeutic potential.

Subcellular Localization

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . For example, [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in key biochemical pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine typically involves the reaction of 3-chloropyridine-4-carbaldehyde with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting intermediate is then treated with ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.

Substitution: The chlorine atom in the 3-chloropyridin-4-yl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried

属性

IUPAC Name |

N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCWNJCSGURMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)